4,6-dichloro-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of chlorine atoms at positions 4 and 6 on the benzoxazole ring and a chlorophenyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction mixture is heated to facilitate cyclization, resulting in the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoxazole ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The amine group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4,6-Dichloro-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,6-Dichloro-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern and the presence of both benzoxazole and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H7Cl3N2O |
---|---|
Molecular Weight |
313.6 g/mol |
IUPAC Name |
4,6-dichloro-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7Cl3N2O/c14-7-3-1-2-6(4-7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2 |
InChI Key |
DVDKZYHSKQTZJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.